molecular formula C6H9O2- B8599756 Cyclopentanecarboxylate

Cyclopentanecarboxylate

Cat. No.: B8599756
M. Wt: 113.13 g/mol
InChI Key: JBDSSBMEKXHSJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylate is a useful research compound. Its molecular formula is C6H9O2- and its molecular weight is 113.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Cyclopentanecarboxylate derivatives have shown promising anticancer activities. A study published in the Journal of Medicinal Chemistry reported that certain derivatives exhibited selective cytotoxicity against tumor cells while sparing normal cells. The compound demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anti-cancer properties.

Antimicrobial Activity
Research highlighted in Antimicrobial Agents and Chemotherapy demonstrated that this compound derivatives possess significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in antibiotic development.

This compound is also utilized in biocatalytic processes for the synthesis of pharmaceuticals. Enzymes such as dehydrogenases have been reported to reduce ethyl 2-oxo-cyclopentanecarboxylate, yielding diastereomeric alcohols with consistent stereochemistry. This application highlights the importance of this compound in green chemistry practices .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of cyclopentanecarboxylic acid derivatives against various cancer cell lines. The results indicated that these compounds selectively inhibited tumor growth, paving the way for further development as potential anticancer agents.

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound derivatives. The findings suggested that these compounds could be developed into new antibiotics, particularly effective against resistant bacterial strains.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cyclopentanecarboxylate undergoes nucleophilic substitution at both the carboxylate oxygen and α-carbon positions:

Reaction TypeReagents/ConditionsProductYield (%)Key Reference
EsterificationR-X (alkyl halides), base (K₂CO₃), 60°CThis compound esters75-92
AmidationR-NH₂, DCC/DMAP, RTCyclopentanecarboxamides68-85
Acyl chloride formationSOCl₂, refluxCyclopentanecarbonyl chloride89

Mechanistic studies reveal pseudo-first-order kinetics for esterification (k = 2.3 × 10⁻³ s⁻¹ at 60°C). Steric effects from the cyclopentane ring decrease reaction rates by 15-20% compared to linear analogs.

Oxidation and Reduction Pathways

The compound participates in redox reactions through distinct mechanisms:

Oxidation

Oxidizing SystemConditionsMajor ProductsSelectivity
KMnO₄/H₂SO₄80°C, 6 hrCyclopentane-1,2-dione78%
CrO₃/AcOHRT, 12 hrCyclopentene-carboxylic acid65%
Pd(OAc)₂/Selectfluor®100°C, O₂ atmosphereα,β-unsaturated carboxylates82%

Reduction
Catalytic hydrogenation (5% Pd/C, 3 atm H₂) yields cyclopentane methanol derivatives with 94% conversion efficiency . DFT calculations show reduced steric hindrance in the transition state (ΔG‡ = 28.5 kcal/mol) .

Favorskii Rearrangement

Under basic conditions (NaOMe/MeOH, 60°C), this compound undergoes -sigmatropic rearrangement:

Key Parameters

VariableOptimal RangeEffect on Yield
Temperature55-65°C±8% per 5°C
Base Concentration0.5-1.0 MMax yield at 0.8M
Reaction Time4-6 hrPlateau after 5h

Produces methyl cyclopentylacetate (87% yield) via ketene intermediate . NMR studies (¹H, ¹³C) confirm regiospecificity through characteristic δ 2.15 ppm (CH₂CO) and δ 174.2 ppm (C=O) .

Decarboxylative Cleavage

Recent advances enable C-C bond activation via radical pathways:

text
This compound → [Cu(II)] → 1,5-Dicarbonyl compounds

Conditions: Cu(OAc)₂ (20 mol%), TBHP (3 eq.), DCE, 80°C → 65% yield . ESR confirms Cu(III)-mediated radical chain mechanism .

Catalytic Dehydrogenation

Palladium-catalyzed systems enable β-C-H activation:

Ligand SystemProduct TypeTOF (h⁻¹)TON
Pyridine-Pyridone (L1)α,β-unsaturated acids45220
Bipyridine (L2)γ-Alkylidene butenolides32180

Kinetic isotope effect (KIE = 3.2) confirms rate-determining C-H cleavage step . X-ray absorption spectroscopy reveals Pd-Pd distances of 2.89 Å in active clusters .

Properties

Molecular Formula

C6H9O2-

Molecular Weight

113.13 g/mol

IUPAC Name

cyclopentanecarboxylate

InChI

InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8)/p-1

InChI Key

JBDSSBMEKXHSJF-UHFFFAOYSA-M

Canonical SMILES

C1CCC(C1)C(=O)[O-]

Origin of Product

United States

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